(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Description
(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound featuring a pyrrole core substituted with a hexyl chain at the 1-position, a phenyl group at the 5-position, and a naphthalen-1-yl methanone moiety at the 3-position. Its molecular structure combines aromatic and aliphatic components, contributing to unique physicochemical properties. The naphthalenyl group provides a bulky aromatic system, which may facilitate π-π stacking interactions in biological or crystalline environments .
This suggests that the target compound may share similar biochemical interaction pathways, though specific activity remains unconfirmed.
Properties
IUPAC Name |
(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMYAMAGHYHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658823 | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-20-1 | |
| Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-147 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes for JWH-147 have not been widely documented. it is known to have a high affinity for both the central CB1 receptor (Ki = 11 nM) and the peripheral CB2 receptor (Ki = 7.1 nM) . Industrial production methods are not well-established, as JWH-147 is primarily used for research purposes.
Chemical Reactions Analysis
JWH-147 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions for these reactions remain scarce in the literature. Major products formed from these reactions are also not extensively studied.
Scientific Research Applications
JWH-147 finds applications in several scientific fields:
Chemistry: Researchers study its interactions with cannabinoid receptors to understand their binding mechanisms.
Biology: Investigations explore its impact on cellular processes and signaling pathways.
Medicine: Although not approved for medical use, JWH-147’s analgesic properties make it relevant for pain management research.
Industry: Its potential as a therapeutic agent drives interest in drug development.
Mechanism of Action
The compound exerts its effects by binding to both CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in pain modulation, immune response, and other physiological processes. JWH-147’s molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Implications
The table below summarizes key structural differences between the target compound and its analogs:
*Estimated based on structural similarity to .
Key Observations:
Fluorinated alkyl chains (e.g., AM-2201’s 5-fluoropentyl) improve metabolic stability by resisting oxidative degradation .
Aromatic Groups: Naphthalen-1-yl methanone (target compound) offers greater steric bulk and π-system complexity than phenyl or acetyl groups (e.g., ’s ethanone derivative) . This may enhance receptor binding affinity in cannabinoid analogs.
Core Heterocycle: Pyrrole-based compounds (target, ) exhibit different electronic profiles compared to indole derivatives (FUB-JWH-018, AM-2201).
Fluorination :
Physicochemical and Functional Comparisons
- Solubility: AM-2201’s solubility in ethanol (~5 mg/ml) suggests that naphthalenyl methanones with fluorinated alkyl chains may have moderate polar solvent compatibility. The target compound’s solubility is likely lower due to its longer hexyl chain.
- Molecular Weight : The target compound’s higher molecular weight (~413.5 g/mol) compared to AM-2201 (~359.4 g/mol) may limit bioavailability under Lipinski’s rule of five guidelines.
- Synthetic Accessibility : Pyrrole derivatives (target, ) are synthetically simpler than indole-based analogs, which require multi-step functionalization .
Biological Activity
(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, with the molecular formula C27H27NO and a molecular weight of 381.5 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a hexyl and phenyl group, as well as a naphthalene moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrrole and naphthalene exhibit a range of biological activities, including:
- Antitumor Activity: Compounds similar to (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone have shown promise in inhibiting cancer cell proliferation.
- Antibacterial Effects: The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Properties: Similar compounds have been reported to modulate inflammatory responses.
The mechanisms through which (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone exerts its effects may involve:
- Inhibition of Cell Signaling Pathways: Many biologically active compounds interact with key signaling pathways involved in cell growth and apoptosis.
- Antioxidant Activity: The presence of phenolic structures can contribute to antioxidant effects, protecting cells from oxidative stress.
- Enzyme Inhibition: Compounds like this may inhibit specific enzymes linked to disease processes, such as cyclooxygenases (COX) involved in inflammation.
Antitumor Activity
A study conducted on pyrrole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antibacterial Effects
In vitro tests revealed that naphthalene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism of action .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone may also exert anti-inflammatory effects by modulating immune responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
